molecular formula C7H11NO2 B13160209 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

Cat. No.: B13160209
M. Wt: 141.17 g/mol
InChI Key: LEIDUCYRVIGEGO-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (CAS 500896-76-4) is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound features a 2-aminoethanone (beta-amino ketone) moiety attached to a 3,4-dihydro-2H-pyran scaffold, a structure known to be a versatile intermediate in organic and medicinal chemistry. The amino-ketone functional group is a privileged structure in drug design, often serving as a key building block for the synthesis of more complex molecules . The dihydropyran ring is a common motif found in bioactive natural products and pharmaceuticals, making this compound a valuable precursor for the synthesis of potential therapeutic agents. Researchers can utilize this chemical as a core scaffold for developing novel antimicrobial compounds, as similar nitrogen-containing heterocycles have demonstrated promising activity against a range of pathogenic bacteria and fungi . Its mechanism of action in derived compounds may involve enzyme inhibition, such as targeting dehydrogenase activity, a pathway explored in related amino-heterocycle research . This product is intended for research purposes as a synthetic intermediate or as a standard for analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethanone

InChI

InChI=1S/C7H11NO2/c8-5-6(9)7-3-1-2-4-10-7/h3H,1-2,4-5,8H2

InChI Key

LEIDUCYRVIGEGO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)C(=O)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

General Synthetic Strategies

The preparation of this compound typically involves the functionalization of a dihydropyran ring system with an aminoacetyl side chain. The key synthetic challenges include selective substitution at the 6-position of the dihydropyran and the introduction of the amino and keto groups on the ethanone side chain.

Reported Synthetic Routes

Condensation of 3,4-Dihydro-2H-pyran Derivatives with Aminoacetyl Precursors

One common approach involves the reaction of 3,4-dihydro-2H-pyran derivatives bearing suitable leaving groups or activated positions at the 6-position with aminoacetyl reagents or their equivalents.

  • For example, the reaction of 3,4-dihydro-2H-pyran-6-carbaldehyde or 6-substituted dihydropyran derivatives with aminoacetaldehyde or aminoacetone derivatives under controlled conditions can yield the target compound after subsequent oxidation or reduction steps.
TiCl4-Mediated Recyclization and Functionalization

A TiCl4-mediated cascade process has been reported for related dihydropyran derivatives, where 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one reacts with 1,3-bis(trimethylsilyl) ethers leading to substituted dihydropyrans with keto groups. This methodology involves conjugate addition, ring opening, intramolecular nucleophilic addition, and dehydration steps, which can be adapted for synthesizing amino-ketone substituted dihydropyrans.

Reflux and Condensation in Acetic Acid Media

In related heterocyclic syntheses involving pyran moieties, refluxing the precursor compounds in glacial acetic acid with ammonium acetate or sodium acetate has been used to facilitate condensation reactions that introduce amino and keto functionalities on the pyran ring system. This method typically involves heating the mixture for several hours, followed by acidification and crystallization to isolate the product.

Experimental Conditions and Yields

Method Reagents & Conditions Reaction Time Yield (%) Notes
TiCl4-mediated recyclization 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one + 1,3-bis(trimethylsilyl) ethers, TiCl4 Several hours Moderate Cascade process, enol-ketone equilibrium observed
Reflux in glacial acetic acid Dihydropyran derivative + ammonium acetate/sodium acetate 6–24 hours 70–76 Acidification and recrystallization required
Condensation with aminoacetyl precursors 3,4-dihydro-2H-pyran-6-carbaldehyde + aminoacetaldehyde derivatives Variable Moderate Multi-step, requires purification

Mechanistic Insights

  • The TiCl4-mediated method involves Lewis acid activation of the carbonyl and ether functionalities, facilitating nucleophilic attack and ring transformations leading to keto-substituted dihydropyrans.
  • Reflux in acidic media promotes condensation reactions and ring closure, enabling the formation of the amino-ketone side chain on the pyran ring.
  • The amino group is typically introduced via nucleophilic substitution or condensation with amino-containing reagents, often requiring protection/deprotection steps depending on the synthetic route.

Analytical Characterization

The synthesized compound is typically characterized by:

  • Infrared Spectroscopy (IR): Characteristic absorption bands for amino (NH2) groups (~3400 cm⁻¹), carbonyl (C=O) groups (~1700 cm⁻¹), and pyran ring vibrations.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals corresponding to methylene protons adjacent to amino and keto groups, as well as protons on the dihydropyran ring.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 141.17 g/mol.
  • Melting Point: Typically reported in literature for crystalline products to confirm purity.

Summary Table of Key Preparation Methods

Reference Method Description Key Reagents Reaction Conditions Yield (%) Comments
EP3228617A1 Industrial production of tetrahydro-2H-pyran derivatives Alkylation and condensation steps Controlled temperature, solvents Moderate Suitable for scale-up
PMC Article Reflux in glacial acetic acid with sodium acetate Glacial acetic acid, sodium acetate 6–24 hours reflux 70–76 Recrystallization needed
Soc Chim It TiCl4-mediated recyclization and condensation TiCl4, 1,3-bis(trimethylsilyl) ethers Room temperature to reflux Moderate Cascade reaction, enol/ketone tautomers

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, which allows it to participate in various biochemical reactions. The pyran ring structure also contributes to its reactivity and potential biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one and key analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Synthesis Method Yield M.p. (°C) Elemental Analysis (C, H, N) Pharmacological Notes
This compound C₇H₁₁NO₂ 141.17 Dihydropyran, amino, ketone Not specified N/A N/A N/A N/A
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 Hydroxyphenyl, amino, ketone Hydriodic acid/acetic acid reflux N/A 177 (d) N/A N/A
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone) C₁₁H₁₄BrNO₃ 304.14 Bromo, dimethoxyphenyl, amino Not detailed N/A N/A N/A Psychoactive; pyrolysis studied
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one C₁₈H₂₁NO₄·H₂O 333.37 Benzoyl, hydroxyethylamino Ethanol, rt, 2h N/A N/A C:64.85; H:6.95; N:4.20 N/A

Structural and Functional Insights

Heterocyclic vs. Aromatic Substituents: The dihydropyran ring in the target compound enhances lipophilicity compared to the hydroxyphenyl group in C₈H₉NO₂ , which has a polar hydroxyl group capable of hydrogen bonding. This difference may influence solubility and bioavailability.

Synthetic Efficiency :

  • Dihydropyran derivatives, such as those in , are synthesized with high yields (e.g., 98% ) via acid-catalyzed cyclization in THF . In contrast, the hydroxyphenyl analog requires harsh hydriodic acid conditions .

Analytical Data: Elemental analysis of C₁₈H₂₁NO₄·H₂O shows excellent agreement between calculated and experimental values (C: 64.85 vs. 64.94; N: 4.20 vs. 4.26), underscoring synthesis precision . Similar data for the target compound are lacking.

Stability and Solubility :

  • The dihydropyran ring may exhibit greater stability under basic conditions compared to the hydrolytically sensitive hydroxyphenyl group.

Research Findings and Gaps

Synthesis : Acid-mediated cyclization (e.g., HCl in THF) is highly effective for dihydropyran systems , but the target compound’s specific protocol remains undocumented.

Physical Properties : The hydroxyphenyl analog’s higher melting point (177°C ) suggests stronger intermolecular forces compared to the dihydropyran derivative.

Contradictions and Limitations

  • The pharmacological profile of the target compound remains unexplored in the provided literature.

Biological Activity

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one, a compound with the molecular formula C7H11NOC_7H_{11}NO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

2 Amino 1 3 4 dihydro 2H pyran 6 yl ethan 1 one\text{2 Amino 1 3 4 dihydro 2H pyran 6 yl ethan 1 one}

Key Properties:

  • Molecular Weight : 141.17 g/mol
  • CAS Number : 1556032-27-9
  • Boiling Point : Not specified in the available literature.

Anticancer Activity

Recent studies have indicated that derivatives of 3,4-dihydro-2H-pyran compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study :
A study evaluating the antiproliferative effects of related compounds on HCT116 human colorectal cancer cells demonstrated that modifications to the pyran structure could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells. The growth inhibitory concentrations (GI50) for some derivatives ranged from 0.09μM0.09\mu M to 3.10μM3.10\mu M, indicating a strong potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, compounds with similar structures have been shown to interact with p53 pathways, leading to increased apoptosis in cancer cells .

Antiviral Activity

Another area of interest is the antiviral potential of this compound. In silico studies suggest that derivatives may exhibit binding affinity to viral proteases, which are crucial for viral replication. For example, certain pyridine derivatives related to this class of compounds have demonstrated activity against SARS-CoV-2 by inhibiting the main protease enzyme .

Data Summary Table

Activity Type Cell Line/Target GI50 (µM) Mechanism
AnticancerHCT116 (colorectal cancer)0.09 - 3.10p53 pathway modulation
AntiviralSARS-CoV-2 main proteaseNot specifiedProtease inhibition

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